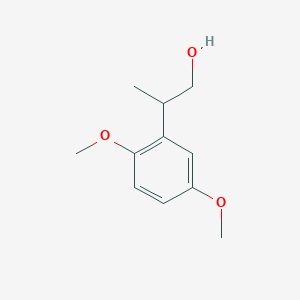

2-(2,5-Dimethoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

UDHCLHIROPAYHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2,5 Dimethoxyphenyl Propan 1 Ol and Its Precursors

Strategic Approaches to the 2,5-Dimethoxyphenylpropan-1-ol Skeleton

The synthesis of the 2,5-dimethoxyphenylpropan-1-ol skeleton can be achieved through several distinct chemical pathways. The chosen route often depends on the availability of starting materials, desired stereochemistry, and scalability. Key strategies include the reduction of carbonyl precursors, carbon-carbon bond formation using organometallic reagents, and the transformation of unsaturated precursors.

Synthesis via Reduction of 1-(2,5-Dimethoxyphenyl)propan-2-one

A significant pathway to access a structural isomer, 1-(2,5-dimethoxyphenyl)propan-2-ol , involves the reduction of the ketone precursor, 1-(2,5-dimethoxyphenyl)propan-2-one . This transformation of the carbonyl group into a secondary alcohol is a fundamental process in organic synthesis and can be accomplished using various reductive techniques, including catalytic hydrogenation, metal hydride reagents, and enzymatic methods.

Catalytic hydrogenation is a widely employed method for the reduction of ketones. This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. Commonly used catalysts include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often dispersed on a solid support like activated carbon (e.g., Pd/C) to maximize surface area and catalytic activity. Raney nickel is another effective and widely utilized catalyst for this type of reduction.

A representative procedure for a similar transformation involves dissolving the phenyl-substituted substrate in a solvent like glacial acetic acid, adding a catalyst such as platinum(IV) oxide (PtO₂), and subjecting the mixture to hydrogen gas under pressure, often using a Parr apparatus. reddit.com Advanced flow chemistry systems, like the ThalesNano H-Cube, can also be used, employing catalyst cartridges such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) at elevated temperatures and pressures to achieve complete reduction. reddit.com The catalytic hydrogenation of related nitroaromatic compounds has also been effectively performed using nickel catalysts in aqueous media. youtube.com

Table 1: Representative Catalysts and Conditions for Ketone Hydrogenation

| Catalyst | Support | Typical Conditions | Reference |

| Platinum(IV) oxide (PtO₂) | None | H₂ (4 bar), Glacial Acetic Acid, 24h | reddit.com |

| Palladium on Carbon (Pd/C) | Activated Carbon | H₂, Methanol (B129727) or Ethanol (B145695) | |

| Raney Nickel | None | H₂, Ethanol | |

| Palladium(II) hydroxide on Carbon | Activated Carbon | H₂ (80 bar), Glacial Acetic Acid, 100 °C (Flow) | reddit.com |

Metal hydrides are among the most common and versatile reagents for reducing ketones to alcohols. The choice of hydride reagent can influence the selectivity and reaction conditions. For the reduction of 1-(2,5-dimethoxyphenyl)propan-2-one, two of the most common reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder, more selective reagent that is typically used in protic solvents like methanol or ethanol. It is known for its excellent functional group tolerance and safety profile. In contrast, lithium aluminum hydride is a much stronger and more reactive reducing agent, capable of reducing not only ketones but also esters, carboxylic acids, and amides. LiAlH₄ reactions are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and require careful handling due to their high reactivity and exothermic nature with protic substances.

The reactivity of different metal hydrides can be tuned for specific applications. For instance, studies on other cyclic ketones have shown that aluminum hydride and lithium tri-t-butoxy-aluminium hydride can offer different selectivities compared to NaBH₄ and LiAlH₄. youtube.com

Table 2: Common Metal Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Characteristics | Reference |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes/ketones | |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong, non-selective, highly reactive |

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral alcohols from prochiral ketones. The use of whole-cell systems or isolated enzymes can achieve high enantioselectivity, which is difficult to accomplish with traditional chemical methods. masterorganicchemistry.com For the reduction of phenyl-propanone derivatives, microorganisms such as Rhodococcus erythropolis and baker's yeast (Saccharomyces cerevisiae) have been successfully employed. youtube.com

These biocatalytic reductions often utilize alcohol dehydrogenases (ADHs), which require a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). In whole-cell systems, the cofactor is regenerated by the cell's metabolic processes. Isolated enzymes, such as horse liver alcohol dehydrogenase (HLADH), can also be used and have shown excellent enantioselectivity in the reduction of related phenylpropanone precursors, making them promising catalysts for this synthesis. youtube.commasterorganicchemistry.com Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, leverages the high selectivity of enzymes to produce enantiomerically pure compounds that can serve as valuable building blocks. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Coupling Strategies

A direct route to the target 2-(2,5-dimethoxyphenyl)propan-1-ol skeleton involves the use of a Grignard reagent. This powerful organometallic reaction allows for the formation of a new carbon-carbon bond. A plausible strategy for this specific target is the nucleophilic ring-opening of an epoxide.

Specifically, the reaction of 2,5-dimethoxyphenylmagnesium bromide with propylene (B89431) oxide would yield the desired product. In this reaction, the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring. Under basic or neutral conditions typical for Grignard reactions, the attack occurs at the less sterically hindered carbon of the epoxide. reddit.com In the case of propylene oxide, this is the terminal CH₂ carbon. This regioselective attack leads to the opening of the three-membered ring, forming an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol, this compound. youtube.compearson.com

The necessary Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide, is commercially available or can be prepared from 1-bromo-2,5-dimethoxybenzene (B144562) and magnesium metal in an anhydrous ether solvent like THF. hymasynthesis.com

Other Organic Reaction Pathways

Beyond carbonyl reduction and Grignard coupling, other established organic reactions can be employed to construct the this compound skeleton.

One of the most effective methods is the hydroboration-oxidation of an alkene. This two-step reaction sequence achieves an anti-Markovnikov addition of water across a double bond. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, the required precursor would be 2-(2,5-dimethoxyphenyl)propene (also known as 2-allyl-1,4-dimethoxybenzene). sigmaaldrich.com In the first step, the alkene is treated with a borane (B79455) reagent, such as borane-THF complex (BH₃·THF) or a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. organic-chemistry.orglibretexts.org In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the target primary alcohol. masterorganicchemistry.commasterorganicchemistry.com

Another potential pathway is the reduction of a carboxylic acid or its ester derivative, such as 3-(2,5-dimethoxyphenyl)propanoic acid or its methyl ester. nih.gov This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The hydride reagent reduces the carboxylic acid functional group directly to a primary alcohol.

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of enantiomerically pure or enriched this compound and its related diastereomers relies on methods that can differentiate between prochiral faces or resolve racemic mixtures. Key strategies include catalytic asymmetric reductions, dihydroxylations, and enzymatic resolutions.

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding ketone precursor, 2-(2,5-dimethoxyphenyl)propanone. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst. These catalysts consist of a metal center (commonly ruthenium, rhodium, or iridium) coordinated to a chiral ligand. The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential delivery of a hydride to one of the two prochiral faces of the ketone.

The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity (ee). For instance, catalysts derived from natural amino acids can be used to produce both enantiomers of a target alcohol from the same starting material by carefully selecting the ligand structure. nih.gov

Table 1: Representative Chiral Catalyst Systems for Asymmetric Ketone Reduction

| Catalyst Type | Precursor | Chiral Ligand Example | Product | Reported Enantioselectivity (ee) |

| Ru-based | Aryl Ketones | (S,S)-TsDPEN | (R)-Alcohol | Up to >99% |

| Ru-based | Aryl Ketones | (R,R)-TsDPEN | (S)-Alcohol | Up to >99% |

| CBS Catalyst | Aryl Ketones | (S)-CBS-oxazaborolidine | (R)-Alcohol | High |

This table presents generalized data for catalyst systems effective for aryl ketones, the class of compounds to which 2-(2,5-dimethoxyphenyl)propanone belongs.

Asymmetric dihydroxylation is a powerful method for synthesizing chiral vicinal diols, which are valuable diastereomeric relatives of the target compound. The Sharpless Asymmetric Dihydroxylation is a premier example of this approach, used to convert prochiral olefins into enantiomerically enriched diols. organic-chemistry.orgnih.gov In the context of synthesizing a precursor to this compound, the starting material would be 2-(2,5-dimethoxyphenyl)propene.

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) as the primary oxidant, in the presence of a stoichiometric co-oxidant (like K₃Fe(CN)₆ or NMO) and a chiral ligand. organic-chemistry.org The ligands are typically cinchona alkaloid derivatives, such as derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). These are commercially available in pre-packaged mixtures known as AD-mix-α (containing a DHQ derivative) and AD--mix-β (containing a DHQD derivative), which reliably produce opposite enantiomers of the diol product. wikipedia.org The ligand accelerates the reaction and controls the stereochemical outcome by forming a chiral complex with the osmium tetroxide. organic-chemistry.orgwikipedia.org

Table 2: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation

| Reagent | Chiral Ligand Class | Starting Alkene | Expected Diol Enantiomer |

| AD-mix-α | (DHQ)₂PHAL | 2-(2,5-dimethoxyphenyl)propene | (S)-2-(2,5-dimethoxyphenyl)propane-1,2-diol |

| AD-mix-β | (DHQD)₂PHAL | 2-(2,5-dimethoxyphenyl)propene | (R)-2-(2,5-dimethoxyphenyl)propane-1,2-diol |

The expected stereochemical outcome is based on the well-established mnemonic for the Sharpless Asymmetric Dihydroxylation.

When a stereoselective synthesis is not feasible or when a racemic mixture is readily available, kinetic resolution offers a powerful alternative for obtaining enantiomerically pure compounds. Enzymatic Kinetic Resolution (EKR) is a widely used technique that leverages the high stereoselectivity of enzymes. nih.gov For resolving racemic this compound, a lipase (B570770) enzyme is commonly employed.

In a typical EKR process, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. wikipedia.orgmdpi.com This results in a mixture containing one enantiomer as the acylated ester and the other as the unreacted alcohol. These two compounds can then be separated by standard chromatographic methods. The success of the resolution is highly dependent on factors like the choice of enzyme, solvent, and acylating agent. mdpi.comnih.gov

Table 3: Factors Influencing Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Solvent | Acyl Donor | Typical Result |

| Candida antarctica Lipase B (CAL-B) | Hexane, Toluene | Vinyl Acetate (B1210297) | High enantioselectivity (E > 200) |

| Candida rugosa Lipase (CRL) | Toluene/[EMIM][BF₄] | Isopropenyl Acetate | Good kinetic resolution |

| Porcine Pancreatic Lipase (PPL) | Various | Various | Often shows opposite enantiopreference to other lipases |

This table summarizes general findings for the enzymatic resolution of racemic secondary alcohols. mdpi.comnih.gov

Mechanistic Investigations of Key Synthetic Reactions

Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions and controlling the stereochemical outcome.

A key precursor for this compound is 2,5-dimethoxyacetophenone. This intermediate is commonly synthesized via the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). researchgate.netepa.gov This reaction is a classic example of electrophilic aromatic substitution. The mechanism involves three primary steps: umkc.edu

Generation of the Electrophile: The acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, reacts with a Lewis acid (e.g., AlCl₃) or a solid acid catalyst (e.g., zeolites, cation-exchange resins like Amberlyst-15) to form a highly electrophilic acylium ion. researchgate.netepa.gov

Electrophilic Attack: The electron-rich aromatic ring of 1,4-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, facilitating the attack. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. brainly.com

Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 2,5-dimethoxyacetophenone. umkc.edu

Studies have shown that while traditional Lewis acids are effective, they can be difficult to handle. Solid acid catalysts are gaining favor as they are more environmentally benign and reusable, although they can suffer from deactivation. researchgate.netepa.gov

The ability to control stereochemistry in asymmetric synthesis stems from the energetic differentiation of diastereomeric transition states. numberanalytics.com The specific mechanism of control depends on the reaction type.

In Catalytic Asymmetric Reduction: Stereocontrol is achieved through the formation of a chiral catalyst-substrate complex. The chiral ligand creates a rigid and well-defined three-dimensional space around the metal center. The ketone substrate can only dock into this chiral pocket in a way that minimizes steric hindrance. This locks the ketone into a specific conformation, exposing one of its two faces to the incoming hydride nucleophile, thereby directing the reaction to form one specific enantiomer of the alcohol. numberanalytics.com

In Sharpless Asymmetric Dihydroxylation: The stereochemical outcome is governed by the chiral ligand's interaction with the osmium tetroxide catalyst and the approaching alkene. The ligand creates a chiral binding cleft. The alkene preferentially enters this cleft from a specific orientation to minimize steric clashes between its substituents and the ligand's framework. This selective binding pre-determines which face of the double bond is presented to the OsO₄ for the [3+2] cycloaddition, leading to the formation of a specific enantiomer of the diol. wikipedia.org

In Enzymatic Kinetic Resolution: The basis for stereochemical control lies in the intricate, three-dimensional structure of the enzyme's active site. wikipedia.org The active site is itself chiral and is shaped to preferentially bind and orient one enantiomer of the substrate (the racemic alcohol) in a position optimal for the catalytic residues to perform the acylation reaction. The other enantiomer binds less effectively or in a non-productive orientation, leading to a significantly slower reaction rate and allowing for the separation of the two.

Advanced Spectroscopic and Structural Elucidation of 2 2,5 Dimethoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Characterization

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. In 2-(2,5-Dimethoxyphenyl)propan-1-ol, the proton signals are distinct, reflecting their unique positions. The aromatic protons on the dimethoxyphenyl ring appear in a specific region of the spectrum, while the protons of the propanol (B110389) side chain, including the hydroxyl, methine, and methyl groups, exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. This allows for the precise assignment of each proton within the molecular structure.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 6.70-6.85 | m | |

| CH(OH) | 4.65 | t | 6.5 |

| OCH₃ | 3.78 | s | |

| OCH₃ | 3.75 | s | |

| CH₂ | 1.70-1.85 | m | |

| CH₃ | 0.95 | t | 7.4 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbons of the aromatic ring resonate at different frequencies than the aliphatic carbons of the propanol side chain. The carbons bearing the electron-donating methoxy (B1213986) groups are shifted to a lower field.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic C (quaternary) | 153.8 |

| Aromatic C (quaternary) | 151.0 |

| Aromatic C (quaternary) | 131.5 |

| Aromatic C-H | 113.5 |

| Aromatic C-H | 112.0 |

| Aromatic C-H | 111.8 |

| CH(OH) | 71.5 |

| OCH₃ | 56.0 |

| OCH₃ | 55.8 |

| CH₂ | 29.5 |

| CH₃ | 10.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. youtube.comwalisongo.ac.idsdsu.eduepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show correlations between the proton on the chiral center (CHOH) and the protons of the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups, confirming the propanol side chain's structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.eduepfl.chresearchgate.net This technique is invaluable for unambiguously assigning the proton and carbon signals. epfl.ch For example, the HSQC spectrum would show a cross-peak connecting the signal of the methine proton to the signal of the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduepfl.chresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. epfl.ch For instance, an HMBC spectrum would show correlations from the methoxy protons to the aromatic carbons they are attached to, confirming their positions on the ring.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. This technique typically produces a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible formulas. nih.govrsc.org For this compound (C₁₁H₁₆O₃), HRMS can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

| ESI-MS | [M+H]⁺ | 197.1172 | ~197.1 |

| HRMS | [M+H]⁺ | 197.1172 | 197.1174 |

Note: The observed m/z in ESI-MS is typically reported to one decimal place, while HRMS provides a much more precise value.

Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) which then undergoes a series of fragmentation events to produce smaller, characteristic ions. The analysis of these fragmentation pathways is crucial for confirming the molecular structure.

For this compound (molar mass: 196.24 g/mol ), the molecular ion peak would be observed at m/z 196. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The presence of the dimethoxy-substituted benzene (B151609) ring and the primary alcohol functional group governs the primary fragmentation routes.

A key fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the carbon attached to the phenyl ring). This benzylic cleavage is highly favored due to the formation of a resonance-stabilized dimethoxybenzyl cation.

Proposed Primary Fragmentation Pathways:

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the bond between C1 and C2 of the propanol chain, leading to the formation of the highly stable 2,5-dimethoxybenzyl cation at m/z 151. This is often the base peak in the spectrum of similar structures.

Loss of Water: The molecular ion can undergo dehydration, losing a molecule of water (18 Da) to form an ion at m/z 178.

Alpha-Cleavage (Loss of CH₂OH): Cleavage adjacent to the oxygen atom can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding an ion at m/z 165.

These primary fragments can undergo further fragmentation, leading to a complex but interpretable mass spectrum that serves as a molecular fingerprint.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Formula | Neutral Loss | Proposed Structure of Fragment |

| 196 | [C₁₁H₁₆O₃]⁺• | - | Molecular Ion |

| 181 | [C₁₁H₁₃O₂]⁺ | •CH₃ | Loss of a methyl group from a methoxy moiety |

| 178 | [C₁₁H₁₄O₂]⁺• | H₂O | Loss of water from the alcohol |

| 165 | [C₁₀H₁₃O₂]⁺ | •CH₂OH | Cleavage of the C1-C2 bond with charge retention on the larger fragment |

| 151 | [C₉H₁₁O₂]⁺ | •C₂H₅O | Benzylic cleavage yielding the 2,5-dimethoxybenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol, ether, and substituted aromatic functionalities.

The key diagnostic absorptions would include:

A broad band in the high-frequency region (typically 3600-3200 cm⁻¹) characteristic of the O-H stretching vibration of the primary alcohol, with the broadening resulting from intermolecular hydrogen bonding.

Sharp bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching and in the 3000-2850 cm⁻¹ region from aliphatic C-H stretching.

Strong absorption bands corresponding to the C-O stretching vibrations. The C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl alkyl ether C-O stretches will appear in the 1250-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. nih.gov

Aromatic C=C stretching vibrations appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Bands corresponding to out-of-plane (OOP) C-H bending can provide information about the substitution pattern of the benzene ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Primary Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2960 - 2850 | C-H stretch | Alkyl Chain (CH₃, CH₂, CH) |

| 1610, 1510, 1460 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl Alkyl Ether |

| 1075 - 1020 | Symmetric C-O-C stretch | Aryl Alkyl Ether |

| ~1050 | C-O stretch | Primary Alcohol |

| 880 - 800 | C-H out-of-plane bend | Substituted Benzene |

X-ray Crystallography of Derivatives and Analogues for Solid-State Structure

While the specific crystal structure of this compound is not described in the reviewed literature, significant insights into its likely solid-state conformation, molecular packing, and intermolecular interactions can be derived from the X-ray diffraction analysis of closely related analogues. The crystal structure of 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one, an analogue with a similar substitution pattern, has been reported and provides a valuable model. nih.gov

Analysis of this analogue reveals a monoclinic crystal system. nih.gov In the solid state, molecules of this type are organized in a way that maximizes favorable intermolecular interactions, primarily hydrogen bonding. For this compound, the primary alcohol's hydroxyl group would be a key participant in such interactions, acting as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). It is highly probable that it would form hydrogen bonds with the methoxy oxygen atoms or the hydroxyl group of neighboring molecules, creating chains or more complex networks that define the crystal lattice.

The conformation of the propanol side chain relative to the plane of the dimethoxybenzene ring is another critical structural feature that would be defined by a crystal structure. Torsion angles would describe the rotation around the C(aryl)-C(alkyl) and C-C bonds of the side chain, which are influenced by steric hindrance and the aforementioned intermolecular forces.

Table 3: Crystallographic Data for Analogue 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (assumed from similar structures, though not explicitly stated in abstract) |

| a (Å) | 7.1933 (7) |

| b (Å) | 9.4874 (12) |

| c (Å) | 17.198 (2) |

| β (°) | 113.164 (5) |

| Volume (ų) | 1079.1 (2) |

| Z (Molecules per unit cell) | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

The carbon atom at the second position of the propanol chain (C2) in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R) and (S). Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of a specific enantiomer and for quantifying enantiomeric purity.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA = A_L - A_R) against wavelength. Non-racemic chiral samples produce characteristic positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore—in this case, the dimethoxyphenyl group.

The absolute configuration can often be assigned by comparing the experimental CD spectrum to that of a related compound of known stereochemistry or by applying empirical rules (helicity rules) that correlate the spatial arrangement of substituents around the chromophore to the sign of the observed Cotton effect. hebmu.edu.cnnih.gov For aromatic compounds like this, the electronic transitions of the benzene ring (typically near 210-240 nm and 260-280 nm) are often sensitive to the stereochemistry of a chiral substituent and give rise to distinct Cotton effects. hebmu.edu.cn The interaction between the chiral center and the aromatic chromophore dictates the sign of these effects, allowing for the assignment of the (R) or (S) configuration.

Table 4: Conceptual Correlation of CD Cotton Effect to Absolute Configuration

| Wavelength Region (nm) | Aromatic Transition | Sign of Cotton Effect | Hypothetical Absolute Configuration |

| ~260-280 | ¹L_b band | Positive (+) | R (example) |

| ~260-280 | ¹L_b band | Negative (-) | S (example) |

| ~210-240 | ¹L_a band | Negative (-) | R (example) |

| ~210-240 | ¹L_a band | Positive (+) | S (example) |

Note: The specific sign-to-configuration correlation shown is hypothetical and must be established through experimental comparison with standards or high-level theoretical calculations for this specific class of compounds.

Computational and Theoretical Investigations of 2 2,5 Dimethoxyphenyl Propan 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like 2-(2,5-Dimethoxyphenyl)propan-1-ol, DFT calculations can elucidate its conformational preferences, electronic landscape, and spectroscopic signatures.

The structure of this compound features two stereocenters, at C1 and C2 of the propane (B168953) chain, which gives rise to stereoisomerism. Furthermore, the molecule possesses significant conformational flexibility due to the rotation around several single bonds: the C-C bonds of the propyl chain and the C-C bond connecting the phenyl ring to the propyl chain.

DFT optimization is a standard method to determine the most stable conformations (i.e., the lowest energy states) of a molecule. By systematically rotating the dihedral angles and performing geometry optimization calculations, a potential energy surface can be mapped out to identify local and global energy minima. For related conformationally flexible phenethylamines, it has been shown that restricting the side chain's flexibility, for instance by incorporating it into a ring structure, can have a significant impact on biological activity, often by locking the molecule into a specific bioactive conformation. ruc.dk The relative energies of different conformers and the energy barriers between them are crucial for understanding which shapes the molecule is likely to adopt in different environments.

Table 1: Key Rotatable Bonds and Isomeric Features of this compound

| Feature | Description | Significance |

| Stereocenters | C1 and C2 of the propane chain | Results in four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Biological activity often resides in a single enantiomer. |

| Torsion Angle 1 (τ1) | Rotation around the C(phenyl)-C2 bond | Determines the orientation of the dimethoxyphenyl ring relative to the propyl chain. |

| Torsion Angle 2 (τ2) | Rotation around the C2-C1 bond | Determines the relative position of the hydroxymethyl group and the phenyl ring. |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Regions of a molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. tandfonline.com A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. tandfonline.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another vital output of DFT calculations. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution within the molecule. nih.gov Different colors on the MEP map indicate different potential values, which helps in predicting how a molecule will interact with other species. scirp.org

Red regions (negative potential) indicate areas of high electron density, typically around electronegative atoms like oxygen, and are favorable sites for electrophilic attack. nih.gov

Blue regions (positive potential) indicate areas of low electron density, usually around hydrogen atoms, and are favorable for nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties and Their Significance

| Property | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A small gap indicates high reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies nucleophilic and electrophilic sites for intermolecular interactions. nih.govherbmedpharmacol.com |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical harmonic vibrational spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical limitations, allowing for a direct comparison with experimental FT-IR and Raman spectra. researchgate.net This process is invaluable for assigning specific vibrational modes (e.g., O-H stretch, C-H stretch, C-O stretch) to the observed experimental bands. nih.govscirp.org

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Theoretical ¹H and ¹³C NMR shifts are calculated for a DFT-optimized geometry. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and for confirming the stereochemistry and conformation of a molecule in solution. mdpi.comsemanticscholar.org Excellent correlations between experimental and computed chemical shifts are often achieved, making it a reliable tool for structural analysis. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Significance |

| IR: ν(O-H) stretch | ~3450 cm⁻¹ | ~3445 cm⁻¹ | Confirms the presence of the hydroxyl group and provides information on hydrogen bonding. |

| ¹H NMR: δ(O-H) | 4.5 ppm | 4.6 ppm | The chemical shift of the hydroxyl proton is sensitive to solvent and hydrogen bonding. semanticscholar.org |

| ¹³C NMR: δ(C-O) | 70 ppm | 71 ppm | Helps to confirm the connectivity of the carbon backbone. |

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a particular environment (e.g., in water or a lipid bilayer).

For a flexible molecule like this compound, MD is essential for comprehensive conformational sampling. It allows researchers to observe the transitions between different low-energy conformers and to understand the relative populations of these states at a given temperature. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket. MD simulations of ligand-receptor complexes are also used to assess the stability of the binding pose predicted by molecular docking. nih.govherbmedpharmacol.com

Molecular Docking and Binding Affinity Predictions to Model Receptors (In Silico)

Given the structural similarity of this compound to known serotonergic agents, molecular docking is a key computational technique to predict its potential biological targets and binding modes. nih.gov The most likely targets are serotonin (B10506) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C). nih.gov

Molecular docking algorithms place the molecule (the ligand) into the binding site of a target protein (the receptor) in various orientations and conformations. These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results can predict whether a molecule is likely to bind to a target, its preferred binding orientation, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the complex. researchgate.net For related compounds, docking and MD simulations have been used to obtain bioactive conformations and to guide the design of new ligands with improved affinity and selectivity for the 5-HT₂ₐ receptor.

Table 4: In Silico Docking Parameters for a Model Receptor (e.g., 5-HT₂ₐ)

| Parameter | Description | Significance |

| Binding Energy (kcal/mol) | The calculated free energy of binding for the most favorable docking pose. | A lower (more negative) value indicates a stronger, more stable interaction. researchgate.netresearchgate.net |

| Inhibition Constant (Ki) | A calculated constant representing the concentration required to produce half-maximum inhibition. | A lower Ki value indicates a higher binding affinity. |

| Key Interacting Residues | The specific amino acids in the receptor's binding site that form contacts with the ligand. | Identifies the molecular basis for binding and can explain selectivity between receptor subtypes. |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and receptor. | These are strong, directional interactions that are critical for anchoring the ligand in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for understanding which structural features are most important for activity.

For the family of 2,5-dimethoxyphenyl-containing compounds, QSAR studies have been successfully applied. For instance, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogues, it was demonstrated that receptor affinity is significantly correlated with physicochemical properties of the substituents on the phenyl ring. mdpi.com Specifically, the lipophilicity of the substituent at the 4-position was found to be strongly correlated with binding affinity at both 5-HT₂ₐ and 5-HT₂ₑ receptors. mdpi.com Such a model allows researchers to predict that modifying the structure of this compound, for example by adding lipophilic groups to the phenyl ring, could modulate its receptor binding affinity. However, QSAR models for binding affinity may not necessarily predict whether a compound will act as an agonist or an antagonist. mdpi.com

Correlation of Chemical Features with Biological Interactions

A thorough search of scientific databases and literature reveals no published computational or theoretical investigations that specifically analyze the correlation between the chemical features of this compound and its biological interactions. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Biochemical Transformations and Metabolite Research in Model Systems

Enzymatic Biotransformations (In Vitro and Microbial Models)

In vitro and microbial models provide controlled environments to investigate specific enzymatic reactions. These systems have been employed to study the biotransformation of 2-(2,5-Dimethoxyphenyl)propan-1-ol, revealing the roles of different enzyme classes in its conversion.

Role of Oxidoreductases in Interconversion with Ketone Precursors

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule to another, playing a key role in oxidation-reduction reactions. In the context of this compound, these enzymes are involved in its interconversion with its ketone precursor, 1-(2,5-dimethoxyphenyl)propan-2-one. bldpharm.com This reversible reaction is a critical step in the metabolism of this compound, influencing its stereochemistry and subsequent biological activity.

The reduction of the ketone precursor to the corresponding alcohol, this compound, is often stereoselective, leading to the preferential formation of one enantiomer over the other. This stereoselectivity is dependent on the specific oxidoreductase involved and the reaction conditions. Conversely, the oxidation of the alcohol back to the ketone is also a possibility, creating a dynamic equilibrium between the two compounds.

Lipase-Mediated Transformations

Lipases are a class of hydrolases that, in addition to their natural function of hydrolyzing lipids, can catalyze a variety of other reactions, including the enantioselective acylation of alcohols. mdpi.comnih.gov This property makes them valuable biocatalysts in synthetic organic chemistry for the resolution of racemic mixtures.

In the case of related structures, such as aryloxy-propan-2-yl acetates, lipases have been successfully used for kinetic resolution via hydrolysis, yielding enantiomerically pure or enriched alcohols and their corresponding acetates. mdpi.com For example, the lipase (B570770) from Pseudomonas fluorescens (Amano AK) and the lipase from Thermomyces lanuginosus (TLL) have demonstrated high efficiency in resolving racemic acetates, producing both the (R)-alcohol and the remaining (S)-acetate with high enantiomeric excess. mdpi.com This suggests that similar lipase-mediated transformations could be applied to this compound for the production of its individual enantiomers.

| Enzyme | Substrate Class | Transformation | Outcome |

| Pseudomonas fluorescens lipase (Amano AK) | Aryloxy-propan-2-yl acetates | Hydrolysis | High enantiomeric excess of (R)-alcohol and (S)-acetate mdpi.com |

| Thermomyces lanuginosus lipase (TLL) | Aryloxy-propan-2-yl acetates | Hydrolysis | High enantiomeric excess of (R)-alcohol and (S)-acetate mdpi.com |

Microbial Bioconversion Pathways

Microbial systems offer a whole-cell approach to biotransformation, utilizing the diverse enzymatic machinery present in microorganisms. While specific studies on the microbial bioconversion of this compound are not extensively detailed in the provided context, the metabolic pathways of structurally similar compounds provide insights into potential transformations. For example, studies on related phenethylamines in microbial systems or with microbial enzymes have shown various reactions, including hydroxylation and demethylation.

Metabolic Pathway Elucidation in Animal Hepatocytes or Liver Microsomes

To understand the metabolic fate of this compound in a more physiologically relevant context, researchers utilize animal-derived systems such as hepatocytes (liver cells) and liver microsomes. nih.govmdpi.com These systems contain the primary enzymes responsible for drug and xenobiotic metabolism. nih.gov

Phase I Metabolic Reactions (e.g., Hydroxylation, Demethylation, Oxidative Deamination)

Phase I metabolism generally involves the introduction or unmasking of polar functional groups, making the compound more water-soluble and easier to excrete. drughunter.comyoutube.comnih.gov For compounds with a chemical structure similar to this compound, several Phase I reactions have been observed in studies using hepatocytes and liver microsomes. drughunter.comnih.govresearchgate.net These reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic side chain.

Demethylation: The removal of a methyl group from the methoxy (B1213986) substituents on the aromatic ring. This process would convert a dimethoxyphenyl compound to a hydroxymethoxyphenyl or a dihydroxyphenyl derivative.

Oxidative Deamination: The removal of an amino group, if present in a related amine precursor, through an oxidative process. In the case of the precursor amine, this would lead to the formation of a ketone, which can then be reduced to the corresponding alcohol, this compound. nih.govresearchgate.net

Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from various species, including humans, have shown that oxidative deamination is a major metabolic pathway, leading to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol. nih.govresearchgate.net Further metabolism can then occur through demethylation. nih.govresearchgate.net

| Metabolic Reaction | Description | Potential Metabolites of this compound |

| Hydroxylation | Addition of a hydroxyl group | Hydroxylated derivatives on the aromatic ring or side chain |

| Demethylation | Removal of a methyl group from a methoxy group | 2-(2-hydroxy-5-methoxyphenyl)propan-1-ol, 2-(5-hydroxy-2-methoxyphenyl)propan-1-ol |

| Oxidation of the alcohol | Conversion of the primary alcohol to an aldehyde and then a carboxylic acid | 2-(2,5-Dimethoxyphenyl)propanoic acid |

Enzymatic Systems Involved (e.g., Cytochrome P450s)

The primary enzyme system responsible for catalyzing Phase I metabolic reactions is the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics. nih.gov

Studies on structurally related dimethoxyamphetamine derivatives have identified specific CYP isoenzymes involved in their metabolism. nih.gov For instance, CYP2D6 has been shown to be the main isoenzyme involved in the O-demethylation of these compounds. nih.gov While the specific CYP isoenzymes responsible for the metabolism of this compound have not been explicitly identified in the provided search results, it is highly probable that members of the CYP1, CYP2, and CYP3 families are involved, given their broad substrate specificity. nih.gov The metabolism of the related compound propranolol, for example, is catalyzed by cytochrome P450 enzymes. semanticscholar.org

| Enzyme Family | Isoenzyme Example | Role in Metabolism of Related Compounds |

| Cytochrome P450 (CYP) | CYP2D6 | O-demethylation of dimethoxyamphetamine derivatives nih.gov |

| Cytochrome P450 (CYP) | CYP3A4/5 | Hydroxylation of various drugs mdpi.com |

Stereochemical Aspects of Biotransformations

There is no specific information available in the scientific literature regarding the stereochemical aspects of the biotransformation of this compound.

However, studies on related 4-substituted 2,5-dimethoxyamphetamines indicate that stereochemistry plays a crucial role in their metabolism and biological activity. For instance, research on 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) has shown that its biotransformation can be stereoselective, with certain metabolic pathways favoring the formation of one enantiomer over another. nih.gov The bioactivity of these related compounds often resides primarily in a single enantiomer. nih.gov This principle underscores the importance of stereochemistry in determining the pharmacological and toxicological profiles of compounds in this chemical class, though direct data for this compound is lacking.

Studies on Biological Interactions and Mechanisms in Cell Lines

Direct studies on the biological interactions and mechanisms of this compound in cell lines have not been identified in the reviewed literature. Research has been conducted on structurally similar compounds, providing a framework for potential, but unconfirmed, mechanisms of action.

Investigations in Human Neuroblastoma Cell Lines (e.g., SH-SY5Y cells)

No studies were found that specifically investigate the effects of this compound in human neuroblastoma SH-SY5Y cells.

For context, research on other substituted phenethylamines, such as the 2C-T series, has been performed using the SH-SY5Y cell line. nih.gov These studies have explored mechanisms of neurotoxicity, finding that related compounds can induce concentration-dependent cytotoxicity. nih.gov Key mechanisms identified for these analogues include mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and a decrease in intracellular ATP levels. nih.gov Furthermore, a reduction in total glutathione (B108866) (GSH) content was observed, suggesting an impact on cellular antioxidant defenses. nih.gov It is important to reiterate that these findings pertain to related but distinct molecules, and no such investigations have been published for this compound.

Modulation of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (In Vitro)

There is no evidence in the scientific literature to suggest that this compound modulates alpha-7 nicotinic acetylcholine receptors (α7-nAChR). The α7-nAChR is a well-established target for various ligands that can modulate its function and is implicated in cognitive processes and inflammatory pathways. nih.govwikipedia.orgmdpi.com However, searches for interactions between this receptor and this compound or its parent amphetamine derivatives did not yield any relevant results.

Synthesis and Research Applications of Derivatives and Analogues of 2 2,5 Dimethoxyphenyl Propan 1 Ol

Synthetic Routes to Structural Analogues Bearing Varied Substituents

The synthesis of structural analogues of 2-(2,5-Dimethoxyphenyl)propan-1-ol allows for a systematic investigation of how molecular modifications influence chemical reactivity and biological activity. These synthetic efforts are primarily centered on three key areas: modification of the phenyl ring, alterations of the propanol (B110389) side chain, and the formation of ether linkage derivatives.

Modifications of the Phenyl Ring (e.g., Halogenation, Alkylation)

Modifications to the phenyl ring of this compound analogues, particularly through halogenation and alkylation, have been a significant area of chemical synthesis. These substitutions can profoundly impact the electronic properties and steric profile of the molecule, thereby influencing its reactivity and interactions with other molecules.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy to create analogues. For instance, halogenated 2-arylbenzimidazoles have been synthesized and characterized, demonstrating the versatility of these compounds as building blocks for more complex molecules. mdpi.com The synthesis of these compounds often involves the reaction of a substituted o-phenylenediamine (B120857) with a halogenated benzaldehyde. mdpi.com The resulting halogenated benzimidazoles can serve as precursors for a wide range of derivatives due to the reactivity of the carbon-halogen bond in cross-coupling reactions. mdpi.com Research into halogenated heterocycles based on o-phenylenediamine has also provided insights into their interactions with biological targets. mdpi.com

Alkylation: The addition of alkyl groups to the phenyl ring is another method to generate structural diversity. The 2C-X family of compounds, which are 2,5-dimethoxyphenethylamines, illustrates how different alkyl substituents in the 4-position can modulate biological activity. nih.gov For example, the synthesis of analogues with methyl, ethyl, and n-butyl groups at this position has been reported. nih.gov These alkylated derivatives are often synthesized through multi-step sequences starting from appropriately substituted benzaldehydes or other commercially available starting materials.

The following table provides examples of synthetic routes to halogenated and alkylated phenyl ring analogues:

| Modification Type | Example Analogue | General Synthetic Approach | Key Reagents/Conditions |

|---|---|---|---|

| Halogenation | 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) | Bromination of a 2,5-dimethoxyphenethylamine precursor. | Bromine, often in a suitable solvent like acetic acid. |

| Halogenation | 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | Iodination of a 2,5-dimethoxyphenylpropane precursor. nih.gov | Iodine monochloride or other electrophilic iodine sources. nih.gov |

| Alkylation | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Friedel-Crafts alkylation or multi-step synthesis from a tolualdehyde derivative. nih.gov | Alkyl halide and a Lewis acid catalyst for Friedel-Crafts, or a sequence involving Grignard reagents or other organometallics. nih.gov |

Alterations of the Propanol Side Chain (e.g., Amino-Propanols, Chain Length Variation)

Modifications to the propanol side chain of this compound are crucial for exploring structure-activity relationships. Key alterations include the introduction of amino groups to form amino-propanols and variations in the length of the alkyl chain.

Amino-Propanols: The synthesis of amino-propanol derivatives is of significant interest. One common method for preparing 2-aminopropanol involves the reduction of L-alanine. google.com Another route utilizes glycerin as a starting material to produce hydroxyacetone (B41140), which is then reacted with ammonia (B1221849) and hydrogen in the presence of a catalyst. google.com The synthesis of (S)-2-amino-1-propanol (L-alaninol) can be achieved from (S)-1-methoxy-2-propylamine by reaction with hydrochloric acid followed by distillation. google.com These synthetic methods provide access to chiral amino-propanols, which are valuable for studying stereospecific interactions.

Chain Length Variation: Varying the length of the side chain can also lead to the discovery of compounds with novel properties. For example, the DOX series of compounds includes analogues where the propyl group is replaced by ethyl (DOET), n-propyl (DOPR), or n-butyl (DOBU) chains. nih.gov The synthesis of these homologues typically starts from the corresponding substituted phenylacetone, which is then converted to the desired amine via reductive amination or other standard procedures.

The table below summarizes synthetic approaches for altering the propanol side chain:

| Modification Type | Example Analogue | General Synthetic Approach | Key Reagents/Conditions |

|---|---|---|---|

| Amino-Propanols | 2-Aminopropanol | Catalytic hydrogenation of hydroxyacetone in the presence of ammonia. google.com | Raney nickel or palladium on carbon catalyst, hydrogen gas, ammonia. google.com |

| Chain Length Variation | 1-(2,5-Dimethoxy-4-bromophenyl)ethan-1-amine (analogue with shorter chain) | Reductive amination of 2,5-dimethoxy-4-bromoacetophenone. | A reducing agent like sodium borohydride (B1222165) and an amine source. |

Ether Linkage Derivatives

The synthesis of ether linkage derivatives of this compound introduces further structural diversity. The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.com For instance, the hydroxyl group of a this compound derivative can be deprotonated with a strong base like sodium hydride to form an alkoxide, which can then be reacted with an alkyl halide to yield the corresponding ether. masterorganicchemistry.com

An example of a more complex ether linkage derivative is (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol, a neolignan. researchgate.net Its asymmetric synthesis has been achieved using an asymmetric dihydroxylation as a key step to establish the required stereochemistry. researchgate.net

The following table outlines a general approach for synthesizing ether linkage derivatives:

| Modification Type | General Synthetic Approach | Key Reagents/Conditions |

|---|---|---|

| Ether Linkage Formation | Williamson Ether Synthesis | Deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide). masterorganicchemistry.com |

Structure-Reactivity Relationship Studies in Chemical Reactions

The study of structure-reactivity relationships provides valuable insights into how the chemical structure of this compound derivatives influences their behavior in chemical reactions. These studies are fundamental to understanding reaction mechanisms and designing more efficient synthetic routes.

The reactivity of these compounds is largely dictated by the functional groups present: the hydroxyl group, the ether linkages, and the aromatic ring. The presence of substituents on the phenyl ring can significantly alter the electron density of the ring and the reactivity of the benzylic alcohol. For example, electron-donating groups, such as the methoxy (B1213986) groups, activate the ring towards electrophilic aromatic substitution. Conversely, electron-withdrawing groups, such as halogens, would deactivate the ring.

The hydroxyl group on the propanol side chain can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. The stereochemistry of the propanol side chain can also play a critical role in the outcome of certain reactions, particularly those involving chiral reagents or catalysts.

Application as Probes in Biochemical and Biophysical Studies (e.g., Receptor Binding Assays, non-pharmacological)

Derivatives of this compound have found significant application as molecular probes in biochemical and biophysical studies, particularly in the field of neuroscience. Their structural similarity to endogenous neurotransmitters allows them to interact with specific receptors, making them valuable tools for studying receptor function and distribution.

A prominent example is the use of radiolabeled analogues in receptor binding assays. For instance, (R)-(-)-[77Br]4-bromo-2,5-dimethoxyamphetamine (77Br-DOB), a close structural analogue, has been synthesized and used to label 5-HT2 serotonin (B10506) receptors in brain tissue. nih.gov These studies allow for the characterization of receptor density and affinity in different brain regions. nih.gov Similarly, [125I]DOI, the radiolabeled version of 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine, is a widely used radioligand for labeling 5-HT2A/2C receptors. nih.gov

These probes are instrumental in non-pharmacological studies aimed at understanding the molecular basis of receptor-ligand interactions. By systematically varying the structure of the probe molecule and measuring its binding affinity, researchers can map the binding pocket of a receptor and identify key structural features required for recognition and activation.

The following table provides examples of such probes and their applications:

| Probe Molecule | Biochemical/Biophysical Application | Information Gained |

|---|---|---|

| (R)-(-)-[77Br]4-bromo-2,5-dimethoxyamphetamine (77Br-DOB) | Radioligand for 5-HT2 receptor binding assays. nih.gov | Receptor density (Bmax) and affinity (KD) in brain tissue. nih.gov |

| [125I]DOI | Radioligand for 5-HT2A/2C receptor binding assays. nih.gov | Characterization of 5-HT2A/2C receptor binding properties and selectivity of other compounds. nih.gov |

Exploration in Materials Science or Advanced Chemical Synthesis (e.g., as building blocks for complex molecules)

The structural framework of this compound and its derivatives makes them valuable building blocks in materials science and advanced chemical synthesis. scbt.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. scbt.com

In advanced chemical synthesis, these compounds can serve as starting materials for the construction of natural products and other biologically active molecules. For example, the synthesis of the neolignan (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol highlights the utility of a related propanol derivative in a multi-step synthesis. researchgate.net The ability to introduce various functional groups onto the phenyl ring and the side chain allows for the creation of a diverse library of compounds for screening in drug discovery and other applications.

In materials science, the incorporation of such rigid, aromatic units into polymers or other materials can influence their physical and electronic properties. While direct applications of this compound in materials science are not extensively documented, the principles of using substituted aromatic compounds as building blocks are well-established. For instance, benzimidazole (B57391) derivatives, which share the feature of a substituted aromatic ring, are used in the development of organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

The versatility of these compounds as building blocks stems from the reactivity of their functional groups, which allows for their covalent attachment to other molecules or polymer backbones.

Advanced Analytical Method Development for Research Purity and Detection

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-(2,5-Dimethoxyphenyl)propan-1-ol. Its versatility allows for both the assessment of enantiomeric purity and the quantitative monitoring of its presence in research-scale synthesis.

Due to the presence of a chiral center at the propan-1-ol backbone, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical as they may exhibit different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantioselective capabilities. nih.govnih.govmdpi.com

A suitable method for the enantiomeric separation of this compound would involve a polysaccharide-based chiral column, for instance, a Phenomenex Lux Amylose-2 or a Daicel Chiralpak IA, IB, or IC column. nih.govnih.gov The mobile phase typically consists of a mixture of a non-polar solvent like n-heptane and a polar modifier such as ethanol (B145695) or isopropanol (B130326). ceon.rs The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution for amine-containing compounds, and can be beneficial for hydroxyl-containing compounds as well. nih.govceon.rs The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Phenomenex Lux 5 µm Amylose-2, 250 x 4.6 mm nih.gov |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient |

This table presents a hypothetical but representative set of conditions based on literature for similar compounds.

For monitoring the progress of a research-scale synthesis of this compound and determining its purity, a reversed-phase HPLC method with UV detection is commonly employed. nih.gov This method is typically validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. dergipark.org.trnih.govicm.edu.pl

A standard approach would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is typically performed at a wavelength where the dimethoxyphenyl chromophore exhibits strong absorbance, such as around 280 nm. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately quantified. nih.govresearchgate.net

Table 2: Example Quantitative HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm dergipark.org.tr |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C dergipark.org.tr |

This table provides a representative set of conditions based on general HPLC practices for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, which contains a polar hydroxyl group, derivatization is often necessary to enhance its suitability for GC analysis.

Derivatization in GC-MS analysis serves to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape and mass spectral fragmentation patterns. jfda-online.com For compounds containing hydroxyl groups, two common derivatization strategies are silylation and acylation. mdpi.com

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The resulting silyl (B83357) ethers are significantly more volatile and less polar than the parent alcohol. registech.com

Acylation: This strategy involves the reaction of the hydroxyl group with an acylating agent, typically a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). researchgate.net The resulting fluoroacyl esters are highly volatile and can enhance sensitivity when using electron capture detection or provide characteristic mass spectral fragments. jfda-online.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Alcohols

| Derivatization Strategy | Reagent | Resulting Derivative | Key Advantages |

| Silylation | BSTFA (+ TMCS) sigmaaldrich.com | Trimethylsilyl (TMS) ether | Increases volatility, improves peak shape. registech.com |

| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ether | Forms more stable derivatives resistant to hydrolysis. registech.com | |

| Acylation | TFAA researchgate.net | Trifluoroacetyl ester | Increases volatility, enhances detector response. jfda-online.com |

| PFPA researchgate.net | Pentafluoropropionyl ester | Provides characteristic mass fragments for identification. researchgate.net |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) for Metabolite Profiling

To investigate the metabolic fate of this compound, a highly sensitive and specific analytical technique is required. UPLC-ESI-QTOF-MS is an ideal platform for this purpose, offering high-resolution and accurate mass measurements, which are crucial for the identification of unknown metabolites. nih.govnih.gov

The UPLC system provides rapid and efficient separation of metabolites from complex biological matrices. rsc.org The separated compounds are then ionized by electrospray ionization (ESI) and analyzed by a QTOF mass spectrometer. The QTOF instrument provides high-resolution full-scan mass spectra, allowing for the determination of the elemental composition of the parent drug and its metabolites. ijpras.com By comparing the mass spectra of samples from control and dosed subjects, potential metabolites can be identified based on their accurate mass and characteristic isotopic patterns. nih.gov Further structural elucidation is achieved through MS/MS experiments, where precursor ions are fragmented to produce product ion spectra that provide information about the molecule's structure. ijpras.comresearchgate.net Common metabolic transformations that can be identified include oxidation, demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate.

Sample Preparation Techniques for Complex Research Matrices

The effective extraction of this compound and its metabolites from complex research matrices, such as biological fluids (e.g., urine, plasma) or reaction mixtures, is a critical step prior to instrumental analysis. nih.gov The goal of sample preparation is to remove interfering substances and concentrate the analyte of interest. mlo-online.com The two most common techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.com For a moderately polar compound like this compound, adjusting the pH of the aqueous phase can influence its partitioning behavior. Solvents such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol are often used. benthamopen.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte while the matrix components are washed away. mlo-online.com For this compound, a reversed-phase sorbent (e.g., C18) could be used, where the analyte is retained by hydrophobic interactions and then eluted with an organic solvent like methanol or acetonitrile. mlo-online.comresearchgate.net Mixed-mode SPE cartridges, which have both hydrophobic and ion-exchange properties, can also provide enhanced selectivity for compounds with both polar and non-polar functionalities. researchgate.net

Table 4: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. benthamopen.com | High recovery for certain analytes, cost-effective. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. researchgate.net |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. mlo-online.com | High selectivity, good concentration factor, amenable to automation. mlo-online.comresearchgate.net | Can be more expensive, method development may be required. |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. sigmaaldrich.comsigmaaldrich.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds can be washed away, and the purified analyte is then eluted with an appropriate solvent. sigmaaldrich.com The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. waters.com

For this compound, which contains a basic secondary amine and a hydroxyl group, a mixed-mode cation exchange SPE sorbent is often an effective choice. This type of sorbent possesses both non-polar (e.g., C8 or C18) and ion-exchange functional groups, allowing for a highly selective extraction based on multiple retention mechanisms.

Method Development Principles: The development of an SPE method involves several key steps, which must be optimized for the specific analyte. waters.comthermofisher.com

Sorbent Selection : A mixed-mode sorbent combining reversed-phase and strong cation exchange (SCX) functionalities is ideal for basic compounds like phenethylamine (B48288) derivatives.

Conditioning : The sorbent must be conditioned to activate the functional groups. This typically involves rinsing with an organic solvent like methanol, followed by an aqueous buffer to equilibrate the sorbent to the desired pH. thermofisher.com

Sample Loading : The sample is typically acidified to a pH at least two units below the pKa of the analyte's amine group. thermofisher.com This ensures the amine is protonated (positively charged), allowing for strong retention on the cation exchange functional group.

Washing : A wash step is employed to remove neutral and acidic interferences. A polar organic solvent like methanol can be used to disrupt non-polar interactions, while an acidic buffer helps to keep the analyte retained on the ion-exchange sites.

Elution : The final step involves eluting the purified analyte. A solvent mixture containing a base, such as ammonium (B1175870) hydroxide (B78521) in methanol, is used. thermofisher.com The high pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

The following table provides a generic protocol for the extraction of a basic compound like this compound from an aqueous matrix using a mixed-mode cation exchange SPE cartridge.

Table 1: Generic Mixed-Mode SPE Protocol for this compound

| Step | Procedure | Purpose |

| 1. Conditioning | 1. Pass 1 mL of Methanol through the cartridge.2. Pass 1 mL of 0.1 M HCl or an appropriate acidic buffer through the cartridge. | To activate the reversed-phase chains and equilibrate the ion-exchange sites. |